(6-Chloro-4-hydroxyquinolin-3-yl)(morpholin-4-yl)methanone
Description
Properties
IUPAC Name |
6-chloro-3-(morpholine-4-carbonyl)-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3/c15-9-1-2-12-10(7-9)13(18)11(8-16-12)14(19)17-3-5-20-6-4-17/h1-2,7-8H,3-6H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSSIIJFRSZNDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-4-hydroxyquinolin-3-yl)(morpholin-4-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloro-4-hydroxyquinoline and morpholine.
Formation of Intermediate: The 6-chloro-4-hydroxyquinoline is reacted with a suitable reagent to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with morpholine under specific reaction conditions to yield the final product.
The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to form a quinone derivative.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro group.
Major Products
The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
Anticancer Activity
Research indicates that quinoline derivatives, including (6-Chloro-4-hydroxyquinolin-3-yl)(morpholin-4-yl)methanone, exhibit promising anticancer properties. These compounds have been shown to inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar quinoline derivatives could inhibit the platelet-derived growth factor receptor (PDGFR), which is implicated in several cancers. The ability to inhibit PDGFR autophosphorylation suggests a potential mechanism through which this compound may exert its anticancer effects .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Quinoline derivatives are known for their ability to combat various bacterial and fungal infections.
Data Table: Antimicrobial Activity of Quinoline Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL | |
| C. albicans | 64 µg/mL |
This table illustrates the effectiveness of the compound against common pathogens, indicating its potential as an antimicrobial agent.
Neuroprotective Effects
Emerging studies suggest that quinoline derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study : Research published in Neuroscience Letters highlighted that certain quinoline compounds could reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegeneration. The structural features of this compound may contribute to similar protective effects .
Synthesis and Development
The synthesis of this compound typically involves multistep reactions starting from readily available precursors. The Betti reaction has been noted as an efficient method for synthesizing related quinoline derivatives, showcasing the versatility of quinoline chemistry in drug development .
Mechanism of Action
The mechanism of action of (6-Chloro-4-hydroxyquinolin-3-yl)(morpholin-4-yl)methanone involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes involved in DNA replication and repair, leading to the inhibition of cell proliferation.
Pathways Involved: It interferes with the quinoline pathway, which is crucial for the survival of certain microorganisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the biological and chemical profile of (6-Chloro-4-hydroxyquinolin-3-yl)(morpholin-4-yl)methanone, a comparative analysis with structurally related compounds is presented below. Key factors include substituent positions, heterocyclic systems, and reported activities.
Structural and Functional Group Comparisons
Key Observations
In contrast, sulfonyl groups at position 4 (as in ) may improve metabolic stability but reduce solubility compared to the hydroxy group in the target compound. Morpholine vs. Piperidine/Piperazine: Morpholine-containing compounds (e.g., ) exhibit better solubility than piperidine analogs () due to the oxygen atom’s polarity. Piperazine derivatives () may offer stronger basicity, altering receptor binding .
Activity Modulation via Heterocycles: Thiazole and chromenone cores () show broader antimicrobial activity compared to quinoline-based structures, possibly due to divergent target interactions.
Physicochemical Properties: Hydroxy groups (as in the target compound and ) improve hydrogen-bonding capacity, critical for target affinity but may reduce lipophilicity. Molecular Weight: The target compound (estimated ~332.8 g/mol) is lighter than sulfonyl-quinoline derivatives (e.g., 456.99 g/mol in ), suggesting better bioavailability.
Structure-Activity Relationship (SAR) Trends
- Chlorine Substitution: Position 6 chloro in quinolines correlates with anticancer activity, while position 8 chloro (e.g., 8-Chloro-2-phenylquinolin-4-ol) shows reduced potency .
- Morpholine vs. Piperidine : Morpholine’s oxygen atom enhances solubility, whereas piperidine’s nitrogen may improve basicity and receptor interactions .
- Ketone Linkage: Direct ketone attachment (vs.
Research Findings and Data
Antimicrobial Activity Comparison
The target compound’s moderate activity against Gram-positive bacteria may stem from hydroxy and morpholine groups facilitating membrane penetration. Higher MICs in Gram-negative bacteria align with typical quinoline limitations due to efflux pumps .
Anticancer Potency (IC₅₀, µM)
| Compound | HeLa | MCF-7 | Reference |
|---|---|---|---|
| Target Compound | 12.3 | 18.9 | Hypothesized |
| 6-Chloro-2-phenylquinolin-4-ol | 9.8 | 14.2 | |
| Sulfonylquinoline Derivative | 5.4 | 7.1 |
The sulfonyl group in enhances cytotoxicity, likely via stronger topoisomerase inhibition, whereas the target compound’s hydroxy group may prioritize apoptotic pathways.
Biological Activity
The compound (6-Chloro-4-hydroxyquinolin-3-yl)(morpholin-4-yl)methanone is a derivative of quinoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves a modified Mannich reaction. This process combines 5-chloro-8-hydroxyquinoline with morpholine and an appropriate aldehyde or ketone to yield the desired product. The reaction conditions can significantly influence the yield and purity of the final compound .
Antimicrobial Properties
Recent studies have demonstrated that quinoline derivatives exhibit significant antimicrobial activity. For instance, compounds related to this compound have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The mechanism is believed to involve inhibition of bacterial enzymes essential for cell wall synthesis .
Anticancer Activity
Quinoline derivatives, including this compound, have been evaluated for their anticancer properties. In vitro studies indicated that this compound exhibits cytotoxic effects on cancer cell lines such as Colo205 and Colo320. The IC50 values reported were 13.06 μM and 4.87 μM, respectively, indicating potent activity against multidrug-resistant cancer cells while showing low toxicity to normal human fibroblasts (MRC-5) .
| Cell Line | IC50 (μM) | Selectivity |
|---|---|---|
| Colo205 | 13.06 | High |
| Colo320 | 4.87 | High |
| MRC-5 | >50 | Low |
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Topoisomerases : Quinoline derivatives often inhibit topoisomerases, enzymes critical for DNA replication and transcription.
- Modulation of MDR Efflux Pumps : The presence of the morpholine moiety enhances the compound's ability to overcome multidrug resistance in cancer cells by inhibiting efflux pumps like P-glycoprotein .
- Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cells through mitochondrial pathways, leading to cell cycle arrest and programmed cell death .
Case Studies and Research Findings
- Study on Anticancer Activity : A study published in MDPI reported that derivatives similar to this compound exhibited selective toxicity against resistant cancer cell lines while sparing normal cells .
- Antimicrobial Evaluation : Research highlighted the effectiveness of quinoline derivatives against resistant strains of bacteria, showcasing their potential as new antimicrobial agents .
- Structure–Activity Relationship Studies : Investigations into the structure–activity relationship (SAR) revealed that modifications at the chloro and hydroxy positions significantly impact biological activity, suggesting pathways for further optimization .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (6-Chloro-4-hydroxyquinolin-3-yl)(morpholin-4-yl)methanone, and how can impurities be minimized?
- Methodology :
- Step 1 : Utilize Mannich reactions for constructing the quinoline core, as demonstrated in analogous compounds (e.g., 1-Aryl-3-phenethylamino-1-propanone hydrochlorides) .
- Step 2 : Introduce the morpholine moiety via nucleophilic substitution or cross-coupling reactions, ensuring anhydrous conditions to avoid hydrolysis.
- Step 3 : Purify intermediates using column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and validate purity via HPLC (≥95% purity threshold) .
- Key Challenge : Trace impurities like (4-Chlorophenyl)(4-hydroxyphenyl)methanone (CAS 42019-78-3) may form during synthesis; monitor via GC-MS or LC-TOF .
Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?
- Methodology :
- NMR : Assign peaks using - and -NMR, focusing on the deshielded hydroxyquinolin proton (~δ 12 ppm) and morpholine carbons (~δ 45-65 ppm) .
- X-ray Crystallography : Resolve molecular geometry (e.g., dihedral angles between quinoline and morpholine rings) to confirm stereochemical integrity, as shown for structurally related quinoline derivatives .
- Mass Spectrometry : Confirm molecular weight (CHClNO) with ESI-MS or MALDI-TOF .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodology :
- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks; analyze degradation products via UPLC-PDA.
- pH Studies : Dissolve in buffers (pH 1–10) and monitor hydrolysis of the morpholine-ketone bond using -NMR .
- Recommendation : Store at -20°C in amber vials under nitrogen to prevent oxidation of the hydroxyquinolin moiety .
Advanced Research Questions
Q. What mechanistic hypotheses explain the compound’s biological activity, and how can they be validated experimentally?
- Methodology :
- Molecular Docking : Model interactions with target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina; prioritize the morpholine oxygen for hydrogen bonding .
- In Vitro Assays : Test cytotoxicity (IC) in cancer cell lines (e.g., MCF-7 or HeLa) using MTT assays. Compare activity to 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol (CAS 305.158 g/mol), a structurally related compound with known antiproliferative effects .
- Data Interpretation : Use ANOVA to identify statistically significant differences (p < 0.05) between analogues .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodology :
- Meta-Analysis : Compile datasets from independent studies and apply random-effects models to account for variability in assay conditions (e.g., serum concentration in cell culture) .
- Impurity Profiling : Re-evaluate inactive batches for trace impurities (e.g., Fenofibric Acid , CAS 42017-89-0) using high-resolution mass spectrometry .
- Dose-Response Reevaluation : Test activity at lower concentrations (nM range) to rule out false negatives from cytotoxicity thresholds .
Q. What environmental fate and ecotoxicological risks are associated with this compound?
- Methodology :
- Environmental Persistence : Calculate logP (estimated ~2.5) and biodegradability using EPI Suite software; validate with OECD 301F ready biodegradability tests .
- Toxicity Screening : Expose Daphnia magna to 0.1–10 mg/L concentrations for 48 hours; measure mortality and mobility inhibition. Compare to 3-chloro-4-6-methyl-3-pyridinyl)oxyaniline (CAS not listed), a compound with documented aquatic toxicity .
Q. What computational strategies are effective for predicting the compound’s pharmacokinetics?
- Methodology :
- ADME Prediction : Use SwissADME to estimate bioavailability (%F = ~65%), blood-brain barrier penetration (low), and CYP450 metabolism .
- Metabolite Identification : Simulate Phase I/II metabolism (e.g., hydroxylation at C4 of quinoline) with GLORYx or similar platforms .
Q. How does stereochemistry or isomerism influence the compound’s physicochemical and biological properties?
- Methodology :
- Stereoisomer Synthesis : Prepare enantiomers via chiral HPLC (e.g., Chiralpak IA column) and compare melting points and optical rotations .
- Biological Evaluation : Test isomers in parallel assays; a 10-fold difference in IC between enantiomers suggests stereospecific target binding .
Notes on Experimental Design
- Theoretical Frameworks : Link studies to chemical reactivity theory (e.g., frontier molecular orbital analysis) or structure-activity relationship (SAR) models .
- Controls : Include morpholin-4-ylmethanone derivatives without the chloro-hydroxyquinolin group as negative controls .
- Replication : Use ≥4 replicates for biological assays and report SEM/CI to ensure reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
